molecular formula C16H19FN2O2 B3005620 N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide CAS No. 2361747-97-7

N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B3005620
CAS No.: 2361747-97-7
M. Wt: 290.338
InChI Key: PTTMHSSVISRGIJ-UHFFFAOYSA-N
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Description

N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a fluoro-substituted isoquinoline ring, a prop-2-enamide group, and a 3-oxopropyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the 3-Oxopropyl Linker: This step involves the reaction of the isoquinoline derivative with a suitable acylating agent to introduce the 3-oxopropyl group.

    Amidation: The final step involves the reaction of the intermediate with acryloyl chloride to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro-substituted position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide
  • N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]butanamide

Uniqueness

N-[3-(7-Fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide is unique due to its specific combination of a fluoro-substituted isoquinoline ring and a prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[3-(7-fluoro-3-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-3-15(20)18-7-6-16(21)19-10-13-9-14(17)5-4-12(13)8-11(19)2/h3-5,9,11H,1,6-8,10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTMHSSVISRGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1C(=O)CCNC(=O)C=C)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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